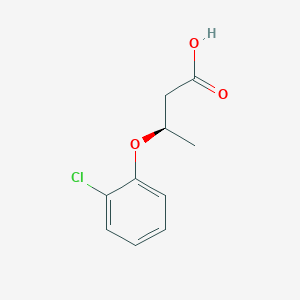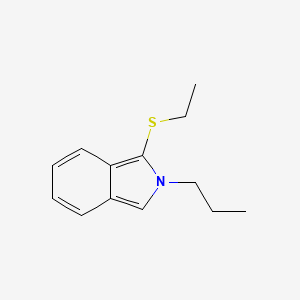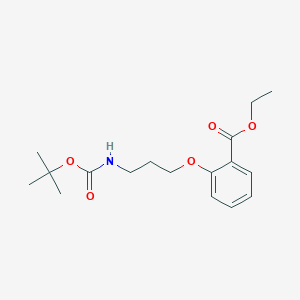
2-(4-Carbamoylpiperidin-1-yl)-2-phenylacetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Revefenacin is a synthetic anticholinergic compound prescribed for the treatment of chronic obstructive pulmonary disease (COPD) .
- COPD encompasses chronic bronchitis, emphysema, or both, and it affects the lungs and airways.
- Revefenacin helps relax the muscles around the airways, preventing symptoms like wheezing, coughing, chest tightness, and shortness of breath .
Preparation Methods
- Revefenacin can be synthesized from isonipecotamide and 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate .
- The synthetic route involves several steps, including reductive ammonification reactions and condensation reactions .
Chemical Reactions Analysis
- Revefenacin undergoes various reactions, including those related to oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the synthetic pathway.
- Major products formed during these reactions contribute to Revefenacin’s pharmacological properties.
Scientific Research Applications
- Revefenacin finds applications in:
Respiratory Medicine: As an inhalation therapy for COPD patients.
Pharmacology Research: Studying its effects on muscarinic receptors.
Drug Development: Investigating its potential as a long-acting muscarinic antagonist (LABA).
Clinical Trials: Assessing safety and efficacy in COPD management.
Mechanism of Action
- Revefenacin acts as a muscarinic antagonist by binding to muscarinic receptors (specifically M3 receptors) in the airway smooth muscle.
- This binding inhibits acetylcholine-mediated bronchoconstriction, leading to bronchodilation and improved airflow.
Comparison with Similar Compounds
- Revefenacin stands out due to its unique structural features and pharmacokinetics.
- Similar compounds include other anticholinergic agents used in COPD treatment, such as tiotropium and aclidinium.
Properties
Molecular Formula |
C14H19ClN2O3 |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-13(17)11-6-8-16(9-7-11)12(14(18)19)10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2,(H2,15,17)(H,18,19);1H |
InChI Key |
MQJXMQSSXOJIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


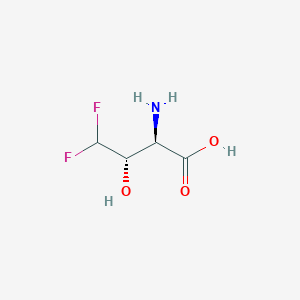
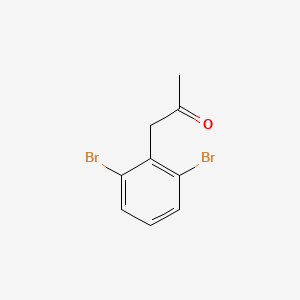
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)

![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)



